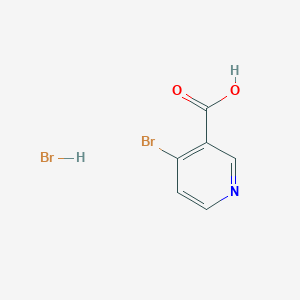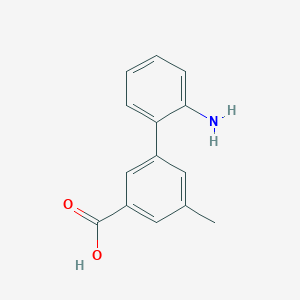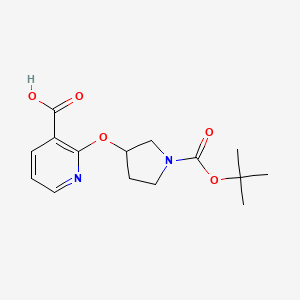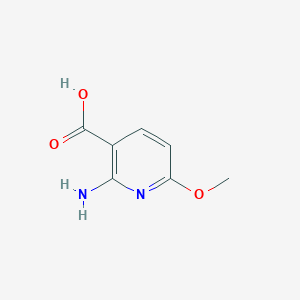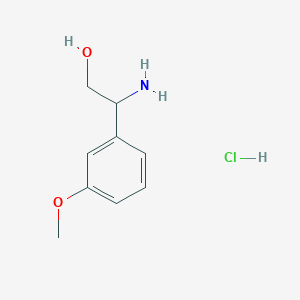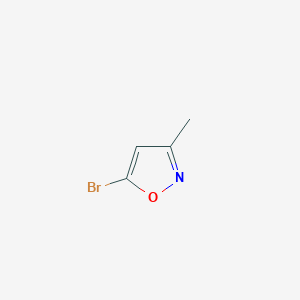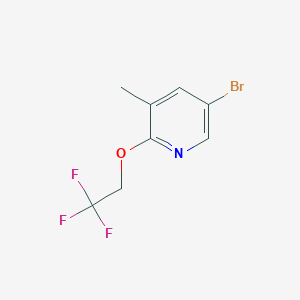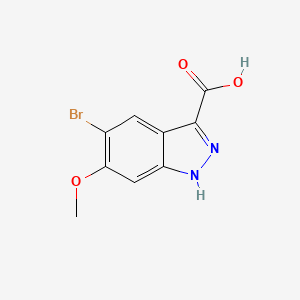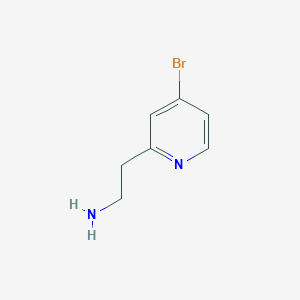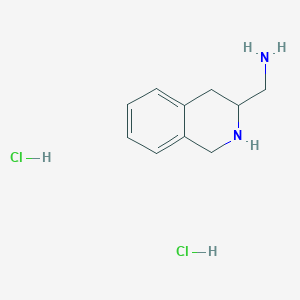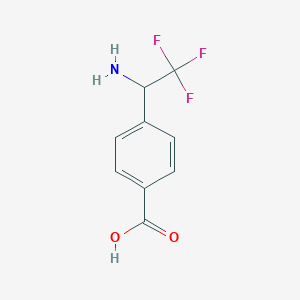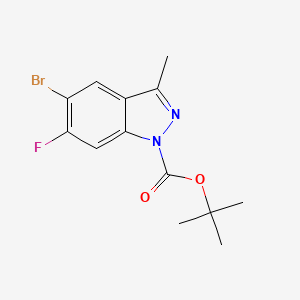
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole
Übersicht
Beschreibung
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole typically involves the following steps:
Alkylation of Indole: The starting material, indole, undergoes alkylation to form 3-methylindole.
Boc Protection: The 3-methylindole is then protected with a tert-butoxycarbonyl (Boc) group to yield 1-Boc-3-methylindole.
Bromination: The Boc-protected intermediate is brominated at the 5-position using bromine in the presence of a base.
Fluorination: Finally, the brominated compound is fluorinated at the 6-position to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine or fluorine atoms.
Deprotection Reactions: The free amine derivative of the indazole.
Coupling Reactions: Complex molecules with extended carbon chains or aromatic systems.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of potential therapeutic agents for various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials science research
Wirkmechanismus
The mechanism of action of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the Boc group can influence its solubility and stability, affecting its bioavailability and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
1-Boc-5-bromo-3-methyl-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Boc-6-fluoro-3-methyl-1H-indazole: Lacks the bromine atom, leading to different substitution patterns and coupling reactions.
5-bromo-6-fluoro-3-methyl-1H-indazole: Lacks the Boc group, making it more reactive but less stable.
Uniqueness: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is unique due to the combination of bromine, fluorine, and Boc protecting group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
tert-butyl 5-bromo-6-fluoro-3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-7-8-5-9(14)10(15)6-11(8)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXUZPRTYBBNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)Br)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696186 | |
| Record name | tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-88-3 | |
| Record name | tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


